molecular formula C22H23BrN2O3 B11635005 N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B11635005
M. Wt: 443.3 g/mol
InChI Key: GYEJUCBBHXPTIB-XDJHFCHBSA-N
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Description

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, a piperidinyl group, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide typically involves the condensation of 4-bromobenzaldehyde with piperidin-1-yl acetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile substitution reactions, while the piperidinyl group enhances its potential as a pharmacophore .

Properties

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H23BrN2O3/c1-28-20-8-4-3-7-18(20)21(26)24-19(15-16-9-11-17(23)12-10-16)22(27)25-13-5-2-6-14-25/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,24,26)/b19-15+

InChI Key

GYEJUCBBHXPTIB-XDJHFCHBSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCCCC3

Origin of Product

United States

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